2-Cyclopropyl-6-methoxyphenylboronic acid
Description
Significance of Boronic Acids as Versatile Building Blocks
Boronic acids, particularly arylboronic acids, are widely recognized as versatile building blocks in modern organic synthesis. rsc.orgmackenzie.brresearchgate.net Their primary application is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnbinno.com This reaction allows for the efficient formation of carbon-carbon (C-C) bonds, which is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.commdpi.com The utility of boronic acids extends beyond C-C bond formation to include the construction of carbon-heteroatom bonds (C-N, C-O, C-S), further broadening their synthetic applicability. mackenzie.brresearchgate.net Their stability in air and moisture, coupled with generally low toxicity, makes them preferable to many other organometallic reagents. nih.gov
Overview of Steric and Electronic Effects in Arylboronic Acid Reactivity
The reactivity of an arylboronic acid in cross-coupling reactions is heavily influenced by the steric and electronic properties of the substituents on the aromatic ring. researchgate.netresearchgate.net
Electronic Effects: The electronic nature of substituents can significantly alter the nucleophilicity of the aryl group. Electron-donating groups (like the methoxy (B1213986) group in 2-cyclopropyl-6-methoxyphenylboronic acid) increase the electron density on the aromatic ring, which can facilitate the crucial transmetalation step in the catalytic cycle of cross-coupling reactions. nih.gov Conversely, electron-withdrawing groups can decrease reactivity. acs.org
Steric Effects: Steric hindrance, caused by bulky substituents near the boronic acid group, can impede the approach of the catalyst and the coupling partner. researchgate.netwikipedia.org This often leads to slower reaction rates and may require more forcing conditions or specialized catalytic systems to achieve good yields. researchgate.net
Unique Challenges and Opportunities Posed by Ortho-Substituted Arylboronic Acids
Arylboronic acids with substituents at the ortho position (adjacent to the boronic acid group) present a unique set of challenges and opportunities. The primary challenge is steric hindrance, which can dramatically slow down or even prevent reactions that proceed smoothly with meta- or para-substituted analogs. researchgate.netnih.gov This steric bulk can hinder the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura reaction. nih.gov
However, this steric hindrance also creates opportunities for controlling stereochemistry. For example, the restricted rotation around the newly formed biaryl bond in the product can lead to atropisomerism, a form of axial chirality. The use of ortho-substituted arylboronic acids has become a key strategy in the atropselective synthesis of biaryl compounds. nih.gov Furthermore, certain ortho-substituents can act as coordinating groups, influencing the reaction mechanism and selectivity through interactions with the metal catalyst. elsevierpure.com
Contextualizing this compound within Hindered Arylboronic Acid Research
This compound is a prime example of a sterically hindered arylboronic acid, featuring two substituents in the ortho positions. The presence of both a methoxy group and a cyclopropyl (B3062369) group flanking the boronic acid moiety places it firmly in the category of challenging substrates for cross-coupling reactions.
The cyclopropyl group is a particularly interesting substituent. It is a small, rigid ring that has unique electronic properties, often described as having partial sp2 character. audreyli.comnih.gov This, combined with the electron-donating methoxy group, creates a distinct electronic environment on the phenyl ring. Research involving this and similar hindered compounds is crucial for developing new, more efficient catalysts and reaction conditions that can overcome the steric barriers associated with such substrates. acs.orgresearchgate.net The successful coupling of this compound demonstrates the power of modern catalytic systems to forge bonds even in highly congested environments, expanding the scope of what is synthetically possible.
Properties of this compound
| Property | Value |
| CAS Number | 2225169-89-9 |
| Molecular Formula | C10H13BO3 |
| IUPAC Name | (2-cyclopropyl-6-methoxyphenyl)boronic acid |
| Synonym | 2-Methoxy-6-cyclopropylphenylboronic acid |
| Physical Form | Powder or crystals |
| Purity | Typically ≥95% |
Properties
IUPAC Name |
(2-cyclopropyl-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-14-9-4-2-3-8(7-5-6-7)10(9)11(12)13/h2-4,7,12-13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZIANTUMQMUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C2CC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Catalytic Applications and Synthetic Transformations Utilizing 2 Cyclopropyl 6 Methoxyphenylboronic Acid
Boronic Acids as Catalysts or Promoters in Organic Reactions
Extensive research into the applications of arylboronic acids has revealed their utility as catalysts and promoters in a variety of organic transformations. Their low toxicity, stability, and commercial availability make them attractive alternatives to traditional metal catalysts. Arylboronic acids can function as Lewis acids, activating functional groups and facilitating bond formation. This section explores the catalytic role of 2-Cyclopropyl-6-methoxyphenylboronic acid in specific dehydrative reactions and as a Lewis acid catalyst.
Dehydrative Amidation and Esterification
Dehydrative amidation and esterification reactions represent an atom-economical approach to the formation of amide and ester bonds, respectively, with water as the sole byproduct. Arylboronic acids have been identified as effective catalysts for these transformations. The mechanism is generally believed to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by an amine or alcohol than the free carboxylic acid.
A comprehensive search of the scientific literature and chemical databases did not yield specific examples or detailed research findings on the use of This compound as a catalyst for dehydrative amidation or esterification. While the broader class of arylboronic acids is known to catalyze these reactions, specific studies detailing the catalytic efficacy, substrate scope, and reaction conditions for this compound in these contexts are not publicly available at this time. Therefore, no data tables or detailed research findings for its specific application in these areas can be provided.
Lewis Acid Catalysis
The boron atom in boronic acids possesses a vacant p-orbital, allowing it to act as a Lewis acid and accept a pair of electrons. This Lewis acidity enables boronic acids to activate electrophiles, thereby catalyzing a range of organic reactions. The catalytic activity can be tuned by modifying the electronic properties of the aryl ring; electron-withdrawing groups generally enhance Lewis acidity.
Despite the established role of boronic acids as Lewis acid catalysts, a thorough review of published research reveals no specific studies detailing the application of This compound in this capacity. There is no available literature that investigates its effectiveness in promoting reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, or other transformations typically catalyzed by Lewis acids. Consequently, detailed research findings and data tables for the use of this compound as a Lewis acid catalyst cannot be presented.
Spectroscopic and Structural Investigations of 2 Cyclopropyl 6 Methoxyphenylboronic Acid Complexes and Intermediates
Spectroscopic Analysis of Reaction Intermediates in Catalytic Cycles (e.g., NMR, IR)
The study of reaction intermediates in catalytic cycles, such as the widely used Suzuki-Miyaura coupling, heavily relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide valuable insights into the transient species that are formed and consumed during a reaction, which is crucial for understanding the reaction mechanism.
For a boronic acid like 2-cyclopropyl-6-methoxyphenylboronic acid, NMR spectroscopy (¹H, ¹³C, ¹¹B) would be instrumental in identifying and characterizing intermediates. For instance, in a palladium-catalyzed cross-coupling reaction, one might expect to observe the formation of boronate complexes (R-B(OR)₃⁻) or transmetalation intermediates involving a palladium-oxygen-boron linkage. The chemical shifts and coupling constants in the NMR spectra of these intermediates would provide structural information.
IR spectroscopy could complement NMR data by identifying characteristic vibrational frequencies of functional groups. For example, the B-O stretching frequencies in the boronic acid and its derivatives would be sensitive to changes in the coordination environment of the boron atom upon complexation or reaction.
However, a thorough review of available literature did not yield specific NMR or IR data for reaction intermediates involving this compound. While general mechanisms for Suzuki-Miyaura reactions are well-established, the specific spectroscopic signatures of intermediates formed from this particular reagent have not been reported.
Crystallographic Studies of Supramolecular Assembly and Dimerization
Boronic acids are well-known for their ability to form supramolecular structures through self-assembly, often involving the formation of hydrogen-bonded dimers or trimers (boroxines). X-ray crystallography is the definitive method for elucidating the solid-state structures of these assemblies, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Unfortunately, no crystallographic data for this compound or its complexes is currently available in crystallographic databases. Therefore, a detailed discussion of its specific supramolecular assembly and dimerization behavior based on experimental evidence is not possible.
In-situ Monitoring Techniques for Mechanistic Elucidation
In-situ monitoring techniques are powerful tools for studying reaction mechanisms in real-time, providing kinetic and mechanistic information that is often inaccessible through traditional offline analysis. Techniques such as ReactIR (in-situ IR spectroscopy), process NMR, and Raman spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction.
For a reaction involving this compound, these techniques could be employed to track the consumption of the boronic acid, the formation and disappearance of any observable intermediates, and the formation of the final product. This data would enable the determination of reaction kinetics and provide evidence for the proposed reaction mechanism.
Theoretical and Computational Investigations of 2 Cyclopropyl 6 Methoxyphenylboronic Acid Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT calculations allow for the exploration of the potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that separate them. This information is crucial for a comprehensive understanding of the reaction pathway at a molecular level.
For reactions involving 2-Cyclopropyl-6-methoxyphenylboronic acid, such as the Suzuki-Miyaura cross-coupling, the catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. DFT studies on analogous systems have shown that the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step (RDS). nih.gov The activation energy of this step is highly sensitive to the nature of the boronic acid, the base, and the ligands on the palladium catalyst.
Theoretical models of the transmetalation involving ortho-substituted phenylboronic acids suggest a complex process. For this compound, the transition state would involve the formation of a Pd-O-B linkage. The geometry of this transition state is critical, and DFT calculations can predict its structure and energy. The presence of the ortho-substituents, the cyclopropyl (B3062369) and methoxy (B1213986) groups, is expected to significantly influence the stability of this transition state. For instance, studies on ortho-methoxyphenylboronic acid have suggested the possibility of an additional metal-oxygen chelation effect in the transition state, which could lower the activation barrier. nih.gov
Table 1: Calculated Activation Energies for Suzuki-Miyaura Coupling Steps Note: The following data is representative and derived from DFT studies on similar ortho-substituted phenylboronic acids to illustrate the concepts.
| Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Oxidative Addition | Ar-X + Pd(0)L2 | [Ar-Pd(II)(X)L2]‡ | Ar-Pd(II)(X)L2 | ~10-15 |
| Transmetalation | Ar-Pd(II)(X)L2 + Ar'B(OH)2 | [Ar-Pd-Ar'-B(OH)2]‡ | Ar-Pd(II)-Ar'L2 + XB(OH)2 | ~15-25 |
| Reductive Elimination | Ar-Pd(II)-Ar'L2 | [Ar-Ar'-Pd(0)L2]‡ | Ar-Ar' + Pd(0)L2 | ~5-10 |
The reactivity of this compound is governed by a delicate balance of steric and electronic effects imparted by its substituents.
Electronic Effects: The methoxy group (-OCH3) at the ortho position is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This can influence the nucleophilicity of the ipso-carbon atom attached to the boron. Conversely, its inductive effect is electron-withdrawing. The cyclopropyl group is also known to possess unique electronic properties, exhibiting σ-aromaticity which allows it to act as an electron-donating group. nih.gov These electronic contributions can affect the ease of the C-B bond cleavage during transmetalation.
Steric Effects: The presence of two ortho substituents, cyclopropyl and methoxy, introduces significant steric hindrance around the boronic acid moiety. This steric bulk can influence the approach of the palladium complex during the transmetalation step. acs.org DFT calculations can quantify these steric interactions and predict their impact on the activation energy. In some cases, steric hindrance can disfavor certain reaction pathways, leading to higher selectivity. acs.org For instance, the steric encumbrance might influence the rotational barrier around the aryl-Pd bond in intermediates, potentially leading to atropisomerism in the final product. nih.gov
The choice of ligand on the palladium catalyst is crucial for the success of cross-coupling reactions. DFT studies can model the interactions between the phosphine (B1218219) ligands, the palladium center, and the this compound substrate. These calculations can reveal how the electronic and steric properties of the ligand influence the stability of intermediates and the energy of transition states throughout the catalytic cycle. For example, bulky electron-rich phosphine ligands can promote the reductive elimination step and stabilize the Pd(0) catalyst. Computational models can help in the rational design of ligands tailored for specific substrates like this compound to optimize reaction efficiency and selectivity.
Prediction of Reactivity and Selectivity
By calculating the energy profiles for different potential reaction pathways, DFT can be used to predict the reactivity and selectivity of this compound. For example, in reactions with unsymmetrical dihaloarenes, DFT can help predict which halogen will be preferentially substituted. This is achieved by comparing the activation barriers for the oxidative addition at the different C-X bonds.
Furthermore, the unique steric and electronic environment created by the ortho-cyclopropyl and methoxy groups can lead to interesting selectivity. For instance, the methoxy group's oxygen atom could potentially coordinate with the palladium center in the transition state, directing the reaction in a specific manner. nih.gov Computational models can explore the feasibility and energetic favorability of such interactions, providing a rationale for observed selectivities or predicting new ones.
Modeling of Boronic Acid Complexation and Activation
Boronic acids are known to exist in equilibrium with their boronate forms in the presence of a base. researchgate.net The activation of the boronic acid to the more nucleophilic boronate species is a critical step in the Suzuki-Miyaura reaction. nih.gov DFT calculations can model the complexation of this compound with bases (e.g., hydroxide (B78521) or carbonate) to form the corresponding boronate.
Challenges and Future Research Directions
Overcoming Steric Hindrance for Broader Substrate Scope
The primary challenge in reactions involving 2-cyclopropyl-6-methoxyphenylboronic acid is the significant steric hindrance imposed by the ortho-cyclopropyl and ortho-methoxy groups. This congestion impedes key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling, limiting the scope of viable coupling partners. nih.govrsc.org Future research is directed towards the design of more effective catalyst systems capable of accommodating such demanding substrates.
Key areas of development include:
Advanced Ligand Design: The development of bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald-type ligands, has been crucial for the coupling of sterically hindered substrates. rsc.orgresearchgate.net Ligands like AntPhos and BI-DIME have shown promise in facilitating reactions leading to tetra-ortho-substituted biaryls. nih.govrsc.org The unique structure of AntPhos, for instance, is thought to inhibit the β-hydride elimination side pathway, which is a common issue in sterically demanding couplings. rsc.org Future work will likely focus on creating next-generation ligands with even greater steric bulk and specific electronic properties to promote efficient oxidative addition and reductive elimination. rsc.orgorganic-chemistry.org
Novel Catalyst Systems: Exploring catalyst systems beyond the traditional palladium/phosphine combination is a promising frontier. For example, catalysts based on N-heterocyclic carbenes (NHCs) have demonstrated high efficiency for Suzuki-Miyaura reactions with hindered substrates due to their strong σ-donor properties. organic-chemistry.org Similarly, arsa-Buchwald ligands, arsenic analogs of phosphine ligands, may facilitate the transmetalation step due to the longer arsenic-palladium bond. rsc.org
The table below summarizes representative ligand types developed for sterically demanding Suzuki-Miyaura couplings.
| Ligand Type | Example(s) | Key Feature(s) | Research Focus |
| Biaryl Monophosphines | XPhos, SPhos, AntPhos, BI-DIME | Bulky, electron-rich frameworks that stabilize the active catalyst and promote reductive elimination. rsc.orgrsc.org | Synthesis of tetra-ortho-substituted biaryls. nih.govnih.gov |
| N-Heterocyclic Carbenes (NHCs) | Acenaphthoimidazolylidene | Strong σ-donor properties and "flexible steric bulk" enhancing catalytic activity. organic-chemistry.org | High-yield couplings with low catalyst loadings under mild conditions. organic-chemistry.org |
| Arsine Ligands | Arsa-Buchwald Ligands | Longer Palladium-Arsenic bond length potentially facilitating transmetalation. rsc.org | Overcoming barriers in the transmetalation step for hindered substrates. rsc.org |
Development of More Sustainable and Efficient Catalytic Systems
The development of environmentally benign and cost-effective catalytic processes is a major goal in modern chemistry. For reactions involving this compound, this involves moving away from stoichiometric reagents and harsh conditions.
Future research directions include:
Heterogeneous Catalysis: The design of solid-supported catalysts, such as palladium nanoparticles immobilized on materials like carbon nanospheres or hydrotalcite, offers significant advantages. mdpi.comrsc.org These systems allow for easy catalyst separation from the reaction mixture through simple filtration, enabling recycling and reuse over multiple cycles without a significant drop in activity. mdpi.comrsc.org This approach is not only economically viable but also minimizes contamination of the final product with residual heavy metals. rsc.org
Ligand-Free Systems: Developing protocols that circumvent the need for expensive and often air-sensitive phosphine ligands is highly desirable. researchgate.netresearchgate.net Research has shown that palladium acetate (B1210297) or palladium chloride can effectively catalyze Suzuki-Miyaura couplings in the absence of external ligands, potentially proceeding through coordination of the palladium center with other components in the reaction mixture. researchgate.netnih.gov
Aqueous Media: Performing cross-coupling reactions in water instead of organic solvents is a key aspect of green chemistry. nih.govnumberanalytics.com While challenging, developing catalyst systems that are stable and active in water could dramatically improve the environmental footprint of syntheses using this compound. nih.gov
Innovative Methodologies for C-B Bond Formation
While this compound is commercially available, the development of novel, efficient, and regioselective methods for installing a boronic acid group onto sterically hindered aromatic rings remains a critical area of research. nih.gov Such methods are essential for creating a wider diversity of functionalized building blocks.
Promising innovative approaches include:
Electrophilic Borylation: Transition-metal-free electrophilic C–H borylation presents a powerful strategy for synthesizing hindered arylboronic esters. nih.gov One novel approach uses a boron cluster reagent (closo-B10H10) which, upon cage-opening, generates a unique electrophile capable of borylating sterically congested C-H bonds that are inaccessible to traditional transition-metal catalysts. nih.gov Another method employs boron trichloride (B1173362) (BCl3) for the regioselective ortho-borylation of aryl groups. nih.govrsc.orghw.ac.uk
Radical Borylation: C–B bond formation via a free radical pathway is an emerging area. rsc.orgresearchgate.net These methods often proceed under mild, transition-metal-free conditions and are complementary to established cross-coupling reactions. researchgate.netresearchgate.net They typically involve the generation of an aryl radical that is then trapped by a diboron (B99234) reagent, offering new synthetic routes to complex boronic esters. rsc.org
Expanding the Repertoire of Transformations Beyond Cross-Coupling
The synthetic utility of boronic acids can extend far beyond their traditional role as nucleophiles in cross-coupling reactions. A significant future direction is the exploration of deboronative functionalization, where the C–B bond is cleaved to install a variety of other functional groups.
An emerging and powerful strategy involves open-shell activation modes, where the organoboron compound serves as a precursor to an alkyl or aryl radical. nih.govrsc.org This approach can overcome the limitations of traditional metal-catalyzed, closed-shell mechanisms. nih.govrsc.org Research has demonstrated that visible-light-induced generation of nitrogen or oxygen radicals can trigger the homolytic cleavage of the C–B bond in alkylboronic acids and esters. nih.govrsc.org The resulting carbon-centered radicals can then participate in a range of transformations, including:
Michael Additions: The generated radical can add to Michael acceptors, forming new C-C bonds. nih.gov
Minisci-type Reactions: In the presence of an oxidizing agent, the radical can be used for the functionalization of heterocycles. nih.govrsc.org
This radical-transfer strategy is applicable to a wide range of boronic acids and esters and represents a significant expansion of their synthetic utility, allowing for the construction of complex molecules that might be inaccessible through conventional cross-coupling. nih.govrsc.orgresearchgate.net
Multi-component Reactions and Cascade Processes
To enhance synthetic efficiency and molecular complexity, future research will likely focus on incorporating this compound into multi-component reactions and catalytic cascade processes. nih.govnih.gov Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for rapidly building complex molecular architectures from simple precursors. nih.gov
For example, palladium-catalyzed domino reactions that combine an intramolecular Heck reaction with a subsequent Suzuki cross-coupling have been developed. nih.gov Adapting such a strategy to include a sterically hindered partner like this compound could provide rapid access to novel polycyclic systems. nih.gov Similarly, palladium-catalyzed cascade reactions of ketonitriles with arylboronic acids have been shown to produce substituted pyridines, demonstrating the potential for boronic acids to participate in complex cyclization sequences. nih.govresearchgate.net
Advanced Analytical Techniques for Reaction Monitoring and Characterization
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing processes involving sterically hindered substrates. The development and application of advanced, real-time analytical techniques are crucial for gaining these insights. ubc.ca Monitoring the progress of biphasic reactions like many Suzuki-Miyaura couplings has historically been challenging. vapourtec.com
Future research will benefit from the increased use of:
In-situ and Online Monitoring: Techniques such as online High-Performance Liquid Chromatography (HPLC) and flow Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation without disturbing the reaction. ubc.cavapourtec.com This provides high-density, reliable data that can reveal the dynamic signatures of the underlying chemical processes. ubc.ca
Rapid Sampling and Analysis: Systems like Thin-Layer Chromatography coupled with Compact Mass Spectrometry (TLC/CMS) enable chemists to quickly evaluate reaction progress by providing structural information directly from the TLC plate. shoko-sc.co.jp
Advanced Microscopy: For heterogeneous catalytic systems, advanced techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to monitor catalytic events at the single-molecule level on the surface of a solid catalyst, helping to distinguish between true heterogeneous and solution-phase catalysis. springernature.com
These advanced analytical tools will be indispensable for elucidating the complex mechanistic details of reactions with this compound, leading to more rational process optimization and development. ubc.ca
Computational Guidance for Reaction Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the outcomes of complex chemical reactions. nih.govnih.gov For sterically hindered systems involving this compound, computational studies can provide critical insights that are difficult to obtain experimentally.
Future research will increasingly rely on computational guidance for:
Mechanistic Elucidation: DFT calculations can be used to map the entire catalytic cycle of a Suzuki-Miyaura reaction, identifying the rate-determining steps and the structures of key intermediates. nih.gov For example, studies have shown that for sterically hindered couplings, all three steps—oxidative addition, transmetalation, and reductive elimination—can influence the final product selectivity. nih.gov
Ligand Design and Selection: Computational analysis of the steric and electronic properties of ligands can help explain their catalytic activity and guide the design of new, more effective ligands for challenging substrates. rsc.org
Predicting Reactivity and Selectivity: By modeling the transition states of competing reaction pathways, computational methods can predict the selectivity of a reaction, saving significant experimental time and resources. nih.govnih.gov This is particularly useful in asymmetric catalysis, where understanding the origin of enantiodiscrimination is key. nih.gov
The synergy between computational modeling and experimental work will be essential for accelerating the development of new catalysts and reaction conditions tailored for highly hindered substrates like this compound.
Q & A
Basic: What synthetic routes are recommended for 2-Cyclopropyl-6-methoxyphenylboronic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., tri-tert-butylphosphine) . Key optimizations include:
- Catalyst System : Adjust ligand-to-palladium ratios to enhance stability and reactivity.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and boronic acid stability.
- Base Selection : Potassium fluoride (KF) or carbonate (K₂CO₃) aids in transmetallation while minimizing protodeboronation.
- Cyclopropyl Handling : The cyclopropyl group may introduce steric hindrance; longer reaction times (18–24 h) or elevated temperatures (80°C) could improve yields .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. The cyclopropyl group’s protons appear as distinct multiplet signals (δ 0.5–1.5 ppm).
- HPLC-MS : Quantifies purity (>95%) and detects boroxine byproducts (common in boronic acids) .
- X-ray Crystallography : Resolves steric effects of the cyclopropyl and methoxy groups on the boronic acid’s planar geometry .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and reaction planning.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335).
- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis or boroxine formation .
- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced: How does the cyclopropyl substituent influence electronic and steric properties compared to chloro or methoxy groups?
Methodological Answer:
- Electronic Effects : The cyclopropyl group is electron-donating via hyperconjugation, altering the boronic acid’s Lewis acidity and Suzuki coupling efficiency. This contrasts with electron-withdrawing chloro groups, which enhance reactivity but reduce stability .
- Steric Effects : Cyclopropane’s rigid geometry increases steric hindrance at the ortho position, potentially slowing transmetallation in cross-couplings. Computational modeling (DFT) can quantify these effects .
- Comparative Data : Chloro-substituted analogs (e.g., 2-Chloro-6-methoxyphenylboronic acid) exhibit higher logP (0.9 vs. 0.19 for cyclopropyl), impacting solubility .
Advanced: How can researchers mitigate purification challenges, such as boroxine formation?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to separate boroxines. Avoid silica gel columns, which may irreversibly bind boronic acids .
- Crystallization : Recrystallize from anhydrous THF/hexane mixtures under inert atmosphere (N₂/Ar) to suppress boroxine formation.
- Protection Strategies : Convert the boronic acid to its pinacol ester temporarily, then deprotect post-purification .
Advanced: What mechanistic insights explain ligand effects on Suzuki-Miyaura coupling yields?
Methodological Answer:
- Ligand Role : Bulky ligands (e.g., tBu₃P) stabilize Pd(0) intermediates, accelerating oxidative addition. For cyclopropyl-bearing substrates, smaller ligands (e.g., SPhos) may reduce steric clashes .
- Kinetic Studies : Monitor reaction progress via in situ IR or ¹¹B NMR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination).
- Contradictions : Some studies report ligand-free conditions as effective for electron-rich substrates, but cyclopropyl’s steric demand often necessitates ligand use .
Advanced: Are there contradictions in reported stability or reactivity under varying conditions?
Methodological Answer:
- pH-Dependent Stability : Conflicting data exist on aqueous stability. While boronic acids generally degrade in basic conditions (pH > 9), cyclopropyl’s strain may accelerate hydrolysis. Validate via controlled pH studies .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize boronic acids but may compete in coordination; non-polar solvents (toluene) reduce side reactions but slow kinetics.
- Contradiction Resolution : Reconcile discrepancies by standardizing assay conditions (e.g., O₂ exclusion, temperature control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
